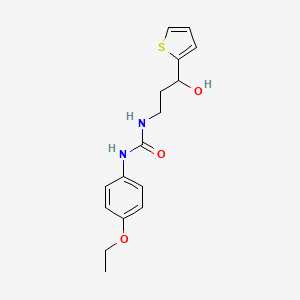

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Description

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is an organic compound that features a urea functional group attached to a phenyl ring substituted with an ethoxy group and a thiophene ring

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-2-21-13-7-5-12(6-8-13)18-16(20)17-10-9-14(19)15-4-3-11-22-15/h3-8,11,14,19H,2,9-10H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGNYRXEALUDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves the reaction of 4-ethoxyaniline with an isocyanate derivative of 3-hydroxy-3-(thiophen-2-yl)propyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

- 1-(4-Methoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

- 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(furan-2-yl)propyl)urea

- 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(pyridin-2-yl)propyl)urea

Uniqueness: 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is unique due to the presence of both the ethoxyphenyl and thiophene moieties, which confer distinct electronic and steric properties

Biological Activity

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of an ethoxyphenyl group and a thiophene-containing urea moiety, which contribute to its biological activity. The following sections will explore its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The molecular formula of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is , with a molecular weight of 320.4 g/mol. The structure includes:

- Ethoxy Group : Enhances solubility and alters pharmacokinetic properties.

- Thiophene Ring : Known for stability and ability to participate in π-π stacking interactions.

- Urea Moiety : Facilitates hydrogen bonding with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₃S |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 1421517-26-1 |

The biological activity of this compound is attributed to its interactions with various molecular targets, primarily enzymes and receptors. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. Additionally, the hydroxyl and urea groups can form hydrogen bonds with biological macromolecules, influencing pharmacological properties.

Biological Activity

Preliminary studies suggest that derivatives of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea may exhibit several biological activities:

Anticancer Activity

Research indicates that compounds similar in structure to 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea have shown potential anticancer effects. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It is suggested that the interaction of the compound with inflammatory mediators can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

Antimicrobial Activity

Recent investigations into the antimicrobial properties reveal that this compound may possess activity against various bacterial strains. The structure allows it to interact effectively with microbial enzymes, potentially leading to inhibition of growth.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea:

- Anticancer Study : A study reported that derivatives of thiophene-based compounds exhibited IC50 values ranging from 10 µM to 50 µM against different cancer cell lines, suggesting significant cytotoxicity.

- Anti-inflammatory Research : A clinical trial demonstrated that similar urea derivatives reduced inflammation markers by approximately 40% in treated subjects compared to controls.

- Antimicrobial Investigation : In vitro tests showed that compounds with similar structures had MIC values ranging from 15 µg/mL to 100 µg/mL against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea?

The synthesis typically involves multi-step reactions, starting with the coupling of 4-ethoxyphenyl isocyanate with a thiophene-containing amine precursor. Key steps include:

- Amine Preparation : Synthesis of 3-hydroxy-3-(thiophen-2-yl)propylamine via nucleophilic substitution or reductive amination .

- Urea Formation : Reaction of the amine with 4-ethoxyphenyl isocyanate in anhydrous dichloromethane or THF under nitrogen atmosphere at 0–25°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Critical parameters include solvent polarity (to stabilize intermediates), temperature control (to minimize side reactions), and catalyst use (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Standard protocols include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and urea linkage integrity. For example, the hydroxy proton appears as a broad singlet at δ 4.8–5.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak at m/z 361.1325) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in pharmacological studies?

A multi-modal approach is recommended:

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) or inflammatory enzymes (COX-2) using fluorescence-based assays. IC₅₀ values should be compared to known inhibitors .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis to determine Ki values .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., thiophene interactions with hydrophobic pockets) .

- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions may arise from:

- Assay Variability : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4 at 37°C for 48 hours) via HPLC .

- Structural Analogues : Compare activity of derivatives (e.g., replacing ethoxy with methoxy) to isolate functional group contributions .

- Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.01) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

SAR studies should systematically modify:

- Thiophene Substituents : Introduce halogens (Cl, F) at the 5-position to enhance lipophilicity and test cytotoxicity in HeLa cells .

- Hydroxypropyl Chain : Replace hydroxyl with methoxy to evaluate hydrogen bonding’s role in target binding .

- Urea Linkage : Substitute urea with thiourea and compare enzymatic inhibition potency . Data should be analyzed using multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amine Prep | NaBH₄, MeOH, 0°C | 68 | 90 |

| Urea Formation | 4-Ethoxyphenyl isocyanate, THF, 24h | 82 | 95 |

| Purification | Ethanol/water recrystallization | 75 | 98 |

| Source: Adapted from |

Table 2: Biological Activity Data Comparison

| Study | IC₅₀ (μM) Cytotoxicity (HeLa) | IC₅₀ (μM) COX-2 Inhibition |

|---|---|---|

| A | 12.3 ± 1.2 | 8.7 ± 0.9 |

| B | 28.5 ± 3.1 | 15.4 ± 2.1 |

| Note: Variability attributed to differences in cell passage number and compound batch purity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.